molecular formula C21H15NOS2 B5075410 (5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5075410
M. Wt: 361.5 g/mol
InChI Key: CQTISSIMRWQMQS-UYRXBGFRSA-N
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Description

The compound “(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a member of the thiazolidinone family, which is known for its diverse biological activities Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thioureas with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:

    Formation of Thiourea Intermediate: Reacting 3-methylphenyl isothiocyanate with an appropriate amine to form the thiourea intermediate.

    Cyclization: The thiourea intermediate is then cyclized with an α-haloketone or α-haloester, such as naphthalen-1-ylmethylidene, under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of thiazolidinones may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Thiazolidinones can undergo various chemical reactions, including:

    Oxidation: Thiazolidinones can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their antimicrobial and antifungal properties.

    Medicine: Investigated for their potential as anti-inflammatory, anticancer, and antidiabetic agents.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of thiazolidinones can vary depending on their specific structure and target. Generally, these compounds may exert their effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

    Oxazolidinones: Known for their antibacterial properties.

Uniqueness

The compound “(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NOS2/c1-14-6-4-10-17(12-14)22-20(23)19(25-21(22)24)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTISSIMRWQMQS-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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